Ethyl 2-bromo-4-cyano-5-iodobenzoate
Description
Ethyl 2-bromo-4-cyano-5-iodobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (position 2), cyano (position 4), and iodine (position 5). Its molecular formula is C₁₀H₇BrINO₂, with a molecular weight of ~420.98 g/mol (calculated based on atomic masses: C=12, H=1, Br=80, I=127, N=14, O=16). The compound’s structure combines electron-withdrawing groups (Br, CN, I) that influence its reactivity, solubility, and stability. Such polyhalogenated benzoates are often intermediates in pharmaceutical or agrochemical synthesis, where iodine’s heavy-atom properties may aid crystallographic studies (e.g., via SHELX software for X-ray diffraction analysis) .
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHSUHYOPQXZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)I)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and bases like potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-iodobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine, cyano, and iodine substituents make the compound highly reactive, allowing it to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2-bromo-4-cyano-5-iodobenzoate belongs to a family of substituted benzoate esters. Key analogues include:
Key Comparisons:
Substituent Effects on Reactivity :
- Iodine vs. Formyl () : Replacing iodine with a formyl group (CHO) reduces molecular weight significantly (420.98 → 310.1 g/mol) and alters reactivity. The formyl derivative is more electrophilic, enabling nucleophilic additions, whereas the iodine-substituted compound may participate in Ullmann or Suzuki couplings due to the C–I bond’s moderate strength .
- Halogen Variation (Br vs. Cl) : Bromine’s larger atomic radius increases steric hindrance compared to chlorine, slowing SN2 reactions. However, bromine’s higher electronegativity enhances stability against hydrolysis.
Physical Properties: Solubility: Cyano and iodine groups reduce polarity, making the compound less soluble in water but more soluble in organic solvents (e.g., ethyl acetate, DCM). The formyl analogue () shows slightly higher polarity due to the CHO group. Thermal Stability: Iodine’s weaker C–I bond (vs. C–Br or C–Cl) lowers thermal stability, necessitating storage at lower temperatures.
Applications: Pharmaceutical Intermediates: The iodine atom’s heavy-atom effect aids in X-ray crystallography for drug development . Agrochemicals: Bromine and cyano groups contribute to pesticidal activity, as seen in analogues like clothianidin ( mentions ethyl palmitate in pesticidal studies) .
Biological Activity
Ethyl 2-bromo-4-cyano-5-iodobenzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula , featuring a unique arrangement of functional groups, including bromine, iodine, and cyano groups. These groups enhance its reactivity and biological potential, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen atoms and the cyano group can influence the compound’s reactivity and binding affinity to enzymes or receptors, modulating biological processes such as:
- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding.
- Receptor Activation : It can also interact with cellular receptors, influencing signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The bromine and cyano groups may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its potential to inhibit tumor growth by targeting specific cancer cell lines. The structural characteristics of the compound allow it to interact with cellular mechanisms involved in cancer proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
| Anticancer | Inhibition of tumor growth | Targeting cancer cell signaling |
| Enzyme Inhibition | Competitive inhibition | Binding at active sites |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against several strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study focused on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM, indicating moderate potency against tested cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
